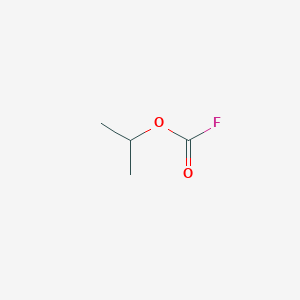
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an alkyne group, a hydroxyl group, and a bromophenyl group. Its stereochemistry is defined by the (3S) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
The synthesis of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
Alkyne Formation:
Bromophenyl Group Introduction: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Hydroxyl Group Addition: The hydroxyl group is added through a hydration reaction, which may involve the use of catalysts to ensure the correct stereochemistry.
Ethenylidene Group Formation: The final step involves the formation of the ethenylidene group, which can be achieved through various methods, including Wittig reactions or other olefination techniques.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, often using reagents like PCC or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration-oxidation, to form various products.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The bromophenyl group can engage in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- can be compared with similar compounds such as:
1-Octyn-3-ol: Lacks the bromophenyl and ethenylidene groups, resulting in different reactivity and applications.
1-(4-Bromophenyl)-1-butyne: Lacks the hydroxyl and ethenylidene groups, affecting its chemical properties and uses.
1-(4-Bromophenyl)-4-ethenylidene-1-butanol: Similar structure but different stereochemistry, leading to variations in biological activity and interactions.
The uniqueness of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- lies in its combination of functional groups and stereochemistry, which confer specific reactivity and applications not found in other compounds.
特性
CAS番号 |
651020-88-1 |
|---|---|
分子式 |
C16H17BrO |
分子量 |
305.21 g/mol |
InChI |
InChI=1S/C16H17BrO/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(17)11-8-13/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m0/s1 |
InChIキー |
YGRNLXPJEORUSL-INIZCTEOSA-N |
異性体SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)Br)O |
正規SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)


![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
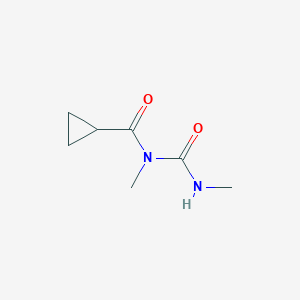
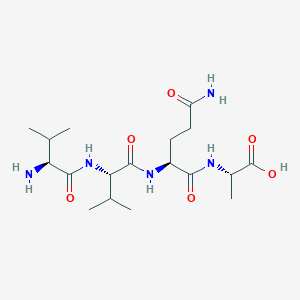
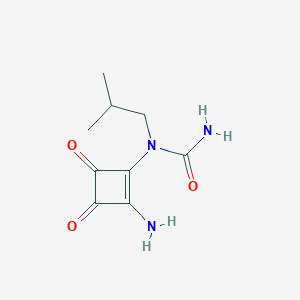
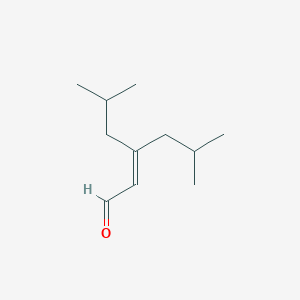
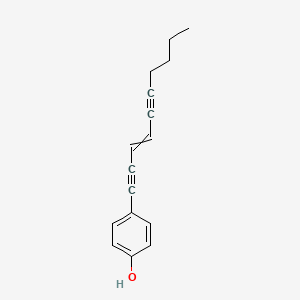
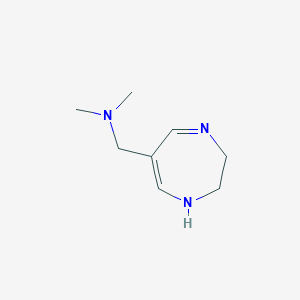
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
